Natural sources of Corchoionoside C
Natural sources of Corchoionoside C
An In-depth Technical Guide to the Natural Sources of Corchoionoside C
Introduction
Corchoionoside C is a naturally occurring ionone glucoside, a class of C13-norisoprenoid compounds.[1] It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] Specifically, Corchoionoside C has demonstrated strong scavenging activities against DPPH radicals and the ability to inhibit histamine release induced by antigen-antibody reactions, suggesting its potential in addressing allergic responses.[1][3] This technical guide provides a comprehensive overview of the known natural sources of Corchoionoside C, details on its isolation and characterization, and insights into its biological activities for researchers, scientists, and drug development professionals.
Natural Occurrences of Corchoionoside C
Corchoionoside C has been isolated from a variety of plant species across different families. The primary sources identified in the literature are detailed below. The leaves are a common source for the isolation of this compound.
| Plant Species | Family | Plant Part | Reference |
| Corchorus olitorius L. | Tiliaceae | Leaves | [1][3] |
| Peperomia obtusifolia | Piperaceae | Leaves and Stems | [1] |
| Cibotium barometz | Cibotiaceae | - | [1] |
| Sonchus erzincanicus | Asteraceae | Aerial Parts | [1] |
| Camellia amplexicaulis | Theaceae | - | [4] |
| Anoectochilus formosanus | Orchidaceae | - | [4] |
| Brassica rapa | Brassicaceae | - | [5] |
| Glehnia littoralis | Apiaceae | - | [5] |
| Kandelia candel | Rhizophoraceae | - | [5] |
| Oldenlandia umbellata | Rubiaceae | - | [5] |
Isolation and Purification Protocols
The extraction and purification of Corchoionoside C from plant sources typically involve multi-step solvent extraction and chromatographic techniques. The general workflow is designed to separate the compound from a complex mixture of plant metabolites.
General Experimental Workflow
The isolation process begins with the extraction from dried and powdered plant material, followed by fractionation and a series of chromatographic separations to yield the pure compound.
Detailed Methodologies
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Extraction: The air-dried and powdered plant material (e.g., leaves of Corchorus olitorius) is typically extracted with a 70% alcohol solution, such as ethanol or methanol.[1] This process is often performed at room temperature over an extended period or under reflux to ensure exhaustive extraction of the secondary metabolites.
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Fractionation: The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The fractions containing Corchoionoside C are subjected to various column chromatography techniques for further separation.[1]
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Silica Gel Chromatography: This is a common initial step to separate major compound classes.
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Sephadex LH-20 Chromatography: This technique is used for the separation of natural products, particularly to remove pigments and other polymeric materials.[1]
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Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column.[1] This step yields the compound in a highly pure form suitable for structural elucidation and biological assays.
Structural Elucidation
The definitive structure of Corchoionoside C is determined using a combination of spectroscopic and spectrometric techniques.
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Nuclear Magnetic Resonance (NMR): 1D (¹H-NMR, ¹³C-NMR) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the connectivity of atoms and the overall structure of the molecule.[1]
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Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and elemental composition of the compound.[1]
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Chemical and Physicochemical Evidence: The absolute stereostructure can be confirmed through methods like the modified Mosher's method and by comparing spectral data with known related compounds.[3]
Biological Activity: Inhibition of Histamine Release
Corchoionoside C, along with its related compounds Corchoionosides A and B, has been shown to inhibit the release of histamine from rat peritoneal exudate cells following an antigen-antibody reaction.[1][3] This anti-allergic activity is a key area of interest for its therapeutic potential.
In addition to its anti-histaminic effects, Corchoionoside C exhibits antioxidant properties by scavenging free radicals and shows weak antifungal activity.[1] These diverse biological activities make it a compound of significant interest for further pharmacological investigation.
References
- 1. Corchoionoside C | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. chembk.com [chembk.com]
- 3. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]
- 4. Corchoionoside C | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phytochemical: Corchoionoside C [caps.ncbs.res.in]
